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Compound of Interest

Compound Name: Diethyl allylmalonate

Cat. No.: B1584534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key catalytic

reactions involving diethyl allylmalonate and its derivatives. Diethyl allylmalonate is a

versatile C3-allylic building block in organic synthesis, amenable to a variety of transformations

that enable the construction of complex molecular architectures. The following sections detail

widely used catalytic methods, including the Tsuji-Trost allylic alkylation, ring-closing

metathesis, asymmetric allylic alkylation, copper-catalyzed arylation, and the Heck reaction.

Palladium-Catalyzed Tsuji-Trost Allylic Alkylation
The Tsuji-Trost reaction is a powerful method for the formation of carbon-carbon bonds,

involving the palladium-catalyzed reaction of a nucleophile with an allylic substrate.[1][2] In the

context of diethyl malonate, this reaction can be used to introduce an allyl group or to further

functionalize a diallylated derivative.
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Catalyst
Precurs
or

Ligand Base Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Referen
ce

Pd(PPh₃)

₄
PPh₃ t-BuOK THF 50 12 High [3]

Pd

nanoparti

cles

PPh₃ - Water 80 0.17 High [4]

[PdCl(C₃

H₅)]₂
(R,R)-L1

BSA,

LiOAc
THF rt 24 95 [5]

Note: Yields are often substrate-dependent and the table provides a general overview based

on available literature.

Experimental Protocol: Allylation of Dimethyl
Malonate[3]
Materials:

Dimethyl malonate

Allylic compound (e.g., allyl acetate)

Potassium tert-butoxide (t-BuOK)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Anhydrous Tetrahydrofuran (THF)

Argon or Nitrogen gas supply

Standard Schlenk line or glovebox equipment

Procedure:
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To a suspension of t-BuOK (2.0 eq) in dry THF (160 mL) under an argon atmosphere at 0 °C,

add dimethyl malonate (2.2 eq) dropwise over 5 minutes.

Allow the resulting yellow slurry to warm to 25 °C and stir for 10 minutes.

Add Pd(PPh₃)₄ (0.05 eq) to the mixture in one portion.

A solution of the allylic compound (1.0 eq) in THF (40 mL) is then added dropwise over 10

minutes.

The reaction mixture is heated to 50 °C and stirred for 12 hours.

Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over sodium sulfate, and

concentrated under reduced pressure to yield the product.

Reaction Pathway

Pd(0)L_n

η²-π-Allyl-Pd(0) Complex

Coordination

Allyl-X
[η³-π-Allyl-Pd(II)L_n]⁺X⁻Oxidative Addition

Allylated ProductNucleophilic Attack

Nucleophile
(Malonate Enolate)

Re-coordination
& Catalyst

Regeneration

Click to download full resolution via product page

Caption: The catalytic cycle of the Tsuji-Trost reaction.

Ruthenium-Catalyzed Ring-Closing Metathesis
(RCM)
Ring-closing metathesis is a widely used reaction to form cyclic compounds from diene

precursors. Diethyl diallylmalonate is a common substrate for RCM to synthesize five-
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membered rings, often employing Grubbs' catalysts.[6][7]

Quantitative Data

Catalyst
Catalyst
Loading
(mol%)

Solvent
Temperat
ure (°C)

Time (h)
Conversi
on (%)

Referenc
e

Grubbs'

2nd Gen.
5 CH₂Cl₂ rt 1 >95 [8]

Grubbs' 1st

Gen.
0.4 CH₂Cl₂ rt 1.67 90 [9]

Hoveyda-

Grubbs

2nd Gen.

15 DCM 40 48 65-84 [10]

Experimental Protocol: RCM of Diethyl
Diallylmalonate[8]
Materials:

Diethyl diallylmalonate

Grubbs' Catalyst (e.g., 2nd Generation)

Anhydrous Dichloromethane (CH₂Cl₂)

Nitrogen gas supply

Standard Schlenk line or glovebox equipment

Procedure:

Under a nitrogen atmosphere, add 6 mL of dry CH₂Cl₂ to a dry 25 mL round-bottom flask

containing a stir bar and Grubbs' catalyst (e.g., 9.2 mg, 0.010 mmol of a specific catalyst).

Add diethyl diallylmalonate (e.g., 0.1 mL, 0.44 mmol) to the flask.
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Stir the reaction mixture at room temperature for 1 hour.

After stirring, remove the solvent by rotary evaporation.

The conversion to the ring-closed product can be determined by ¹H NMR spectroscopy of

the crude product in CDCl₃.
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Caption: A typical workflow for a ring-closing metathesis experiment.

Iridium-Catalyzed Asymmetric Allylic Alkylation
For the enantioselective synthesis of all-carbon quaternary centers, iridium-catalyzed

asymmetric allylic alkylation has emerged as a powerful tool.[11][12][13] This method allows for

the formation of chiral centers with high enantiomeric excess (ee).

Quantitative Data
Electrophile
Substituent

Nucleophile Yield (%) ee (%) Reference

Phenyl Diethyl malonate 83 97 [11][14]

2-Naphthyl Diethyl malonate 75 97 [11]

4-CF₃-Phenyl Diethyl malonate 93 95 [11]

4-NO₂-Phenyl Diethyl malonate 88 96 [11]

Phenyl
Dimethyl

malonate
69 97 [11][14]

Experimental Protocol: Asymmetric Allylation[15]
Materials:

(E)-allylic carbonate

Diethyl malonate

Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)

Chiral ligand (e.g., a phosphoramidite)

Zinc Iodide (ZnI₂)

Sodium bis(trimethylsilyl)amide (NaHMDS)

Anhydrous Tetrahydrofuran (THF)
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Glovebox

Procedure:

Inside a glovebox, prepare a stock solution of the iridium catalyst by dissolving the precursor

and ligand in THF.

In a reaction vial, add ZnI₂ (2.0 equiv) and NaHMDS (2.0 equiv).

Add a solution of diethyl malonate (1.0 equiv) in THF to the vial and stir for 5 minutes.

Add the catalyst solution, followed by a solution of the (E)-allylic carbonate (1.0 equiv) in

THF.

Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir at 21 °C for 18

hours.

After the reaction is complete, add 0.5 M HCl to the crude reaction mixture.

Extract the mixture three times with ethyl acetate, dry the combined organic layers over

MgSO₄, concentrate, and purify by silica gel flash chromatography.
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Caption: Key components for Iridium-catalyzed asymmetric allylation.

Copper-Catalyzed Arylation of Diethyl Malonate
A mild and general method for the synthesis of α-aryl malonates involves the copper-catalyzed

coupling of an aryl iodide with diethyl malonate.[15][16] This reaction is notable for its tolerance

of various functional groups.

Quantitative Data
Aryl Iodide Ligand Base Yield (%) Reference

Iodobenzene 2-Phenylphenol Cs₂CO₃ 95 [15]

4-Iodotoluene 2-Phenylphenol Cs₂CO₃ 94 [15]

4-Iodoanisole 2-Phenylphenol Cs₂CO₃ 99 [15]

1-

Iodonaphthalene
2-Phenylphenol Cs₂CO₃ 98 [15]

Experimental Protocol: Copper-Catalyzed Arylation[16]
Materials:

Aryl iodide

Diethyl malonate

Copper(I) iodide (CuI)

2-Phenylphenol

Cesium carbonate (Cs₂CO₃)

Anhydrous solvent (e.g., dioxane or toluene)

Inert atmosphere (Argon or Nitrogen)

Procedure:
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In an oven-dried Schlenk tube, combine CuI (catalytic amount), 2-phenylphenol (catalytic

amount), and Cs₂CO₃ (2.0 equiv).

Add the aryl iodide (1.0 equiv) and diethyl malonate (1.2 equiv).

Add the anhydrous solvent.

The Schlenk tube is evacuated and backfilled with an inert gas three times.

The reaction mixture is heated (e.g., at 70-110 °C) and stirred for a specified time (e.g., 24

hours).

After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g.,

ethyl acetate) and filtered through a pad of celite.

The filtrate is concentrated, and the residue is purified by column chromatography to afford

the α-aryl malonate.

Reaction Components and their Roles
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Caption: Components and their roles in copper-catalyzed arylation.

Palladium-Catalyzed Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an

unsaturated halide and an alkene.[17] Diethyl allylmalonate can serve as the alkene

component in this reaction.
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Quantitative Data
Aryl
Halide

Catalyst
System

Base Solvent Temp (°C) Yield (%)
Referenc
e

Iodobenze

ne

Pd(OAc)₂/

PPh₃
Et₃N DMF 100 Good [17]

Aryl

Bromide

PdCl₂(dppf

)
K₂CO₃ DMA 120

Moderate-

Good
[18]

Iodobenze

ne

Phosphine-

free Pd
K₂CO₃ DMF/H₂O 100 79 [17]

Note: Data is generalized from Heck reactions of similar substrates.

Experimental Protocol: Heck Reaction (General)[18]
Materials:

Diethyl allylmalonate

Aryl halide (e.g., iodobenzene)

Palladium catalyst (e.g., Pd(OAc)₂)

Ligand (e.g., PPh₃)

Base (e.g., triethylamine)

Anhydrous solvent (e.g., DMF or acetonitrile)

Inert atmosphere (Argon or Nitrogen)

Procedure:

To a Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

Add the anhydrous solvent, followed by diethyl allylmalonate and the aryl halide.
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Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the

reaction is complete (monitored by TLC or GC).

After cooling to room temperature, dilute the mixture with water and extract with an organic

solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Heck Reaction Catalytic Cycle
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Caption: A simplified catalytic cycle for the Heck reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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